2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate
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Overview
Description
2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate is a complex organic compound that features a combination of chloro, morpholine, carbonothioyl, and nitrobenzoate groups
Preparation Methods
The synthesis of 2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes:
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential as biochemical probes or inhibitors in biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It could influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl 4-chloro-2-nitrobenzoate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(5-Chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-phenylethyl]}benzamide and 4-Chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide share structural similarities.
Properties
IUPAC Name |
[2-chloro-4-(morpholine-4-carbothioyl)phenyl] 4-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O5S/c19-12-2-3-13(15(10-12)22(24)25)18(23)27-16-4-1-11(9-14(16)20)17(28)21-5-7-26-8-6-21/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXDYAJCMMWTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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